molecular formula C17H14FN3OS2 B12133112 4-amino-N-(4-fluorobenzyl)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

4-amino-N-(4-fluorobenzyl)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B12133112
M. Wt: 359.4 g/mol
InChI Key: DCLXVSOGGUVFDR-UHFFFAOYSA-N
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Description

This compound belongs to the 2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide class, characterized by a thiazole core substituted with a thiourea-like moiety (C=S) at position 2, an amino group at position 4, and a carboxamide group at position 3. The 4-fluorobenzyl and phenyl substituents at the 3-position distinguish it from analogs.

Properties

Molecular Formula

C17H14FN3OS2

Molecular Weight

359.4 g/mol

IUPAC Name

4-amino-N-[(4-fluorophenyl)methyl]-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H14FN3OS2/c18-12-8-6-11(7-9-12)10-20-16(22)14-15(19)21(17(23)24-14)13-4-2-1-3-5-13/h1-9H,10,19H2,(H,20,22)

InChI Key

DCLXVSOGGUVFDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NCC3=CC=C(C=C3)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(4-fluorobenzyl)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and an appropriate nucleophile.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(4-fluorobenzyl)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazole ring or the carboxamide group.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves a multi-step process that includes the reaction of 4-fluorobenzaldehyde with appropriate thiazole derivatives. The structural characterization is often performed using spectroscopic methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography to confirm the molecular structure and functional groups present.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds within the thiazole family, including derivatives similar to 4-amino-N-(4-fluorobenzyl)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide. For instance, thiazolo[4,5-d]pyrimidine derivatives have shown significant antiproliferative activity against various cancer cell lines such as A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer) . The cytotoxic effects were evaluated using the NCI-60 screening program, which indicated promising results for certain derivatives.

Anti-inflammatory Effects

In addition to anticancer properties, some thiazole derivatives exhibit anti-inflammatory activities. They can inhibit enzymes like COX-2 (Cyclooxygenase-2) and LDHA (Lactate Dehydrogenase), which are involved in inflammatory processes . This suggests potential applications in treating inflammatory diseases.

Antioxidant Activity

Compounds related to 4-amino-N-(4-fluorobenzyl)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide have also demonstrated antioxidant properties. The presence of trifluoromethyl groups has been linked to enhanced radical scavenging abilities . This property can be beneficial in developing treatments for oxidative stress-related conditions.

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the anticancer activity of thiazolo[4,5-d]pyrimidine derivatives; found significant cytotoxicity against melanoma and prostate cancer cell lines .
Study 2 Explored the modulation of apoptosis pathways by thiazole derivatives; demonstrated activation of caspases leading to increased apoptosis in colon cancer cells .
Study 3 Analyzed the anti-inflammatory effects; showed inhibition of COX-2 with potential therapeutic implications for inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-amino-N-(4-fluorobenzyl)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 3-Position

Key analogs differ in the substituent at the 3-position of the thiazole ring, which influences physicochemical properties and bioactivity:

Compound Name 3-Position Substituent Melting Point (°C) Yield (%) Key Observations Reference
4-Amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide (1b) Phenyl 247–248 67 Baseline for phenyl-substituted analogs; moderate yield
4-Amino-3-(4-fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide (1e) 4-Fluorophenyl 270–272 84 Higher melting point and yield vs. 1b; fluorine enhances crystallinity
4-Amino-N-(4-ethoxyphenyl)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide 4-Ethoxyphenyl (via N-substituent) N/A N/A Ethoxy group may improve solubility vs. fluorobenzyl
4-Amino-N-(2-furylmethyl)-3-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide 4-Methoxyphenyl N/A N/A Methoxy group could modulate electronic properties

Key Trends :

  • Electron-Withdrawing Groups (e.g., Fluorine) : Increase melting points (e.g., 1e vs. 1b) due to enhanced intermolecular interactions (e.g., dipole-dipole, hydrogen bonding) .
  • Bulkier Substituents : The 4-fluorobenzyl group in the target compound may sterically hinder interactions in biological systems compared to smaller groups like phenyl or methyl .
Carboxamide Substituent Variations

The N-substituent on the carboxamide group (position 5) also varies across analogs:

Compound Name Carboxamide Substituent Biological Activity (if reported) Reference
Target Compound 4-Fluorobenzyl Not reported N/A
4-Amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide (15) 4-Sulfamoylphenyl Antimicrobial (broad-spectrum)
5-Thiazolecarboxamide, 4-amino-2,3-dihydro-N-methyl-3-phenyl-2-thioxo Methyl Not reported

Key Observations :

  • Sulfonamide Moieties (e.g., Compound 15) : Enhance antimicrobial activity, likely due to improved target binding (e.g., dihydropteroate synthase inhibition) .
  • Fluorinated Aromatic Groups (e.g., Target Compound) : Fluorine’s electronegativity and lipophilicity may improve pharmacokinetic properties (e.g., blood-brain barrier penetration) .
Structural Analysis
  • 1H-NMR : Aromatic protons (δ 7.20–7.65 ppm for fluorobenzyl and phenyl groups) and NH2 signals (δ 6.85–7.11 ppm) align with analogs like 1c and 1d .
  • Melting Point : Expected to exceed 270°C (based on trend for fluorinated analogs like 1e) .

Biological Activity

The compound 4-amino-N-(4-fluorobenzyl)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes findings from various research studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Chemical Formula : C16H14FN3OS
  • Molecular Weight : 325.36 g/mol

The presence of the thiazole ring and the 4-fluorobenzyl group is crucial for its biological activity, influencing its interaction with biological targets.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. The compound has been evaluated against various human cancer cell lines, demonstrating notable cytotoxic effects.

Cytotoxicity Studies

A study involving several thiazole derivatives, including similar compounds, reported that certain derivatives exhibited strong cytotoxicity against melanoma and prostate cancer cell lines (DU145). The results showed that the compound under investigation could reduce cell viability significantly at concentrations as low as 50 µM, with a reduction to 20% viability observed in specific cancer cell lines after 72 hours of exposure .

Cell Line Concentration (µM) Viability (%)
Melanotic Melanoma5020
Amelanotic Melanoma5020
DU145 (Prostate)100Significant decline
CHO-K1 (Normal)100Moderate decline

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. Thiazole derivatives have shown to affect mitochondrial activity, leading to apoptosis in cancer cells. Further studies are warranted to elucidate the precise molecular mechanisms involved.

Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives have been explored for their antimicrobial potential. The compound's structural features may enhance its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Antibacterial Studies

Research on related thiazole compounds indicates that modifications in substituent groups can significantly influence antibacterial activity. For instance, compounds with fluorine substitutions demonstrated enhanced activity against Gram-positive bacteria such as Staphylococcus aureus .

Bacterial Strain Activity (%)
Escherichia coli88.46
Staphylococcus aureus91.66

Case Studies

Several case studies have highlighted the therapeutic potential of thiazole derivatives:

  • Melanoma Treatment : A derivative similar to the compound was tested in vitro against melanoma cells, showing a high degree of selectivity and potency.
  • Prostate Cancer Research : Another study focused on prostate cancer cells revealed that specific thiazole compounds could induce apoptosis through mitochondrial pathways.

Q & A

Basic: What are the optimal synthetic routes for 4-amino-N-(4-fluorobenzyl)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones. Key steps include:

  • Step 1: Condensation of 4-fluorobenzylamine with a thiocarbonyl precursor to form the thioxo group.
  • Step 2: Cyclization under reflux conditions (e.g., ethanol or DMF at 80–100°C) with catalysts like triethylamine or EDC·HCl to stabilize intermediates .
  • Step 3: Purification via column chromatography or recrystallization, yielding 85–95% purity.
    Critical parameters include solvent polarity, temperature control, and stoichiometric ratios of reactants. For example, highlights yields of 87–96% for structurally similar thiazoles using optimized reflux conditions .

Advanced: How can computational methods improve reaction design for this compound?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict transition states and optimize reaction conditions. For instance:

  • Reaction Path Analysis: Tools like Gaussian or ORCA simulate intermediates, reducing trial-and-error in identifying viable pathways .
  • Solvent Effects: COSMO-RS models predict solvent interactions to enhance yield, as demonstrated in for cyclopropane-containing thiazoles .
  • Catalyst Screening: Machine learning algorithms (e.g., ICReDD’s workflow) prioritize catalysts by correlating electronic properties with experimental outcomes .

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C-NMR: Key signals include:
    • Thiazole ring protons at δ 6.8–7.5 ppm (aromatic region).
    • Fluorobenzyl CH₂ at δ 4.5–5.0 ppm (split due to J-coupling with fluorine) .
  • FT-IR: Peaks at 1650–1700 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C=S stretch) .
  • Elemental Analysis: Discrepancies ≤0.3% between calculated and observed C/H/N percentages validate purity, as in .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-Response Curves: Re-evaluate IC₅₀ values under standardized conditions (e.g., pH, cell lines). For example, notes triazole derivatives show variable antifungal activity depending on assay protocols .
  • SAR Studies: Systematically modify substituents (e.g., replacing 4-fluorobenzyl with 3-chlorobenzyl) to isolate pharmacophore contributions .
  • Meta-Analysis: Cross-reference datasets from PubChem or ChEMBL to identify outliers or assay-specific biases .

Basic: What are the primary biological targets of this compound?

Methodological Answer:
While specific targets require empirical validation, structurally analogous compounds (e.g., triazole-thiazole hybrids) inhibit:

  • Enzymes: Cytochrome P450 (CYP3A4) and kinases (e.g., EGFR) via competitive binding .
  • Microbial Targets: β-lactamase in antibiotic-resistant strains, with MIC values <10 µM .
  • In Vitro Assays: Use fluorescence polarization or SPR to measure binding affinities .

Advanced: How to design derivatives for improved metabolic stability?

Methodological Answer:

  • Bioisosteric Replacement: Substitute the thioxo group with a carbonyl to reduce metabolic oxidation .
  • Prodrug Strategies: Introduce ester moieties at the carboxamide group to enhance solubility and hepatic stability .
  • Metabolite Identification: Use LC-MS/MS to profile degradation products in microsomal assays, guiding structural refinements .

Basic: What are common pitfalls in elemental analysis of this compound?

Methodological Answer:

  • Hydrogen Discrepancies: Adsorbed moisture or incomplete combustion may cause deviations >0.3%. Dry samples at 60°C under vacuum before analysis .
  • Halogen Interference: Fluorine and sulfur can skew combustion results. Use Schöninger flask methods for accurate halogen quantification .

Advanced: How to validate hypothesized mechanisms of action?

Methodological Answer:

  • Knockout Models: CRISPR-Cas9 gene editing in cell lines to test dependency on putative targets (e.g., EGFR) .
  • Thermal Shift Assays: Monitor protein denaturation to confirm direct binding .
  • Molecular Dynamics: Simulate ligand-protein interactions over 100+ ns to assess binding stability .

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